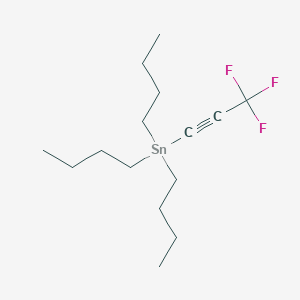

1-Tributylstannyl-3,3,3-trifluoro-1-propyne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl(3,3,3-trifluoroprop-1-ynyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C3F3.Sn/c3*1-3-4-2;1-2-3(4,5)6;/h3*1,3-4H2,2H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDLXCIZDZFHGEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C#CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27F3Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10458558 | |

| Record name | 1-Tributylstannyl-3,3,3-trifluoro-1-propyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64185-12-2 | |

| Record name | 1-Tributylstannyl-3,3,3-trifluoro-1-propyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Tributylstannyl-3,3,3-trifluoro-1-propyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

properties of 1-Tributylstannyl-3,3,3-trifluoro-1-propyne

An In-Depth Technical Guide to 1-Tributylstannyl-3,3,3-trifluoro-1-propyne: Properties, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a specialized organometallic reagent. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's core properties, its principal application in palladium-catalyzed cross-coupling reactions, and the critical safety protocols required for its handling. By explaining the causality behind its reactivity and experimental procedures, this guide serves as a practical resource for leveraging this potent building block in advanced organic synthesis.

Introduction: A Trifunctional Reagent for Modern Synthesis

This compound (CAS No. 64185-12-2) is a pivotal reagent for the introduction of the trifluoromethylalkynyl moiety (–C≡C–CF₃) into organic molecules. Its utility stems from the unique combination of three key components:

-

The Tributylstannyl Group: This organotin moiety renders the molecule an effective nucleophile in palladium-catalyzed Stille cross-coupling reactions, enabling the formation of new carbon-carbon bonds.[1][2]

-

The Alkyne Linker: The rigid, linear triple bond provides a valuable structural element for orienting molecular fragments in a well-defined geometry.

-

The Trifluoromethyl Group: The electron-withdrawing and lipophilic CF₃ group is a privileged motif in medicinal chemistry. Its incorporation into drug candidates can significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[3]

This reagent is particularly valuable in the synthesis of complex fluorine-containing drugs, with applications in the development of treatments for cancer and metabolic diseases.[] This guide will elucidate the properties, synthesis, and reactivity of this compound, with a focus on its practical application in the laboratory.

Physicochemical and Spectroscopic Properties

The molecular structure of this compound dictates its reactivity. The tin-carbon bond is polarized, making the acetylenic carbon nucleophilic, while the potent electron-withdrawing nature of the CF₃ group influences the reactivity of the alkyne.

Core Properties

A summary of the compound's fundamental properties is presented below.

| Property | Value | Source |

| IUPAC Name | tributyl(3,3,3-trifluoroprop-1-ynyl)stannane | [5] |

| CAS Number | 64185-12-2 | [] |

| Molecular Formula | C₁₅H₂₇F₃Sn | [5] |

| Molecular Weight | 383.08 g/mol | [5] |

| Exact Mass | 384.108688 g/mol | [] |

| Canonical SMILES | CCCC(CCCC)C#CC(F)(F)F | [] |

| InChIKey | XDLXCIZDZFHGEZ-UHFFFAOYSA-N | [5] |

| Complexity | 274 | [] |

Spectroscopic Characterization (Predicted)

Proper characterization is essential for verifying the purity and identity of the reagent. While experimental spectra should be acquired for each batch, the expected spectroscopic signatures are as follows:

-

¹⁹F NMR: A singlet in the region of -50 to -70 ppm is expected for the CF₃ group.

-

¹¹⁹Sn NMR: A signal characteristic of tetraorganotin compounds, with potential coupling to fluorine and carbon nuclei.

-

¹³C NMR: Distinct signals for the butyl chains, two acetylenic carbons, and the CF₃ carbon (which will appear as a quartet due to coupling with fluorine).

-

¹H NMR: Complex multiplets in the aliphatic region (approx. 0.8-1.6 ppm) corresponding to the 27 protons of the three butyl groups.

-

Mass Spectrometry: Predicted adducts and their collision cross sections (CCS) have been calculated, providing a reference for ESI-MS analysis.[6] For example, the [M+H]⁺ adduct is predicted at m/z 385.11595.[6]

Core Application: The Stille Cross-Coupling Reaction

The primary utility of this compound is as a coupling partner in the Stille reaction. This palladium-catalyzed process is a robust and versatile method for forming C(sp²)-C(sp) bonds, connecting the trifluoromethylalkynyl group to aryl, heteroaryl, or vinyl halides and triflates.[2][7]

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) catalyst.

Causality: The cycle is driven by the sequential change in the oxidation state of the palladium center, from Pd(0) to Pd(II) and back to Pd(0), allowing for the formation of the desired carbon-carbon bond.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X), inserting into the carbon-halide bond to form a Pd(II) complex.[7]

-

Transmetalation: The organostannane (R²-SnR₃) transfers its organic group (R²) to the palladium center, displacing the halide. This is often the rate-determining step. The electron-withdrawing CF₃ group can accelerate this step by increasing the lability of the Sn-C bond.

-

Reductive Elimination: The two coupled organic fragments (R¹ and R²) are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.[7]

Experimental Protocol: A Representative Stille Coupling

This protocol describes a general procedure for coupling this compound with an aryl iodide.

Trustworthiness: This self-validating protocol includes steps for rigorous inert atmosphere control and reagent purification, which are critical for reproducibility. The choice of catalyst and ligands is based on well-established literature for efficient cross-coupling.[1]

Materials:

-

Aryl iodide (1.0 eq)

-

This compound (1.1 - 1.5 eq)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (1-5 mol%)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)

-

Optional: Copper(I) iodide (CuI) as a co-catalyst (5-10 mol%)

Procedure:

-

System Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar and a condenser under vacuum. Backfill with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Addition: To the flask, add the aryl iodide, Pd(PPh₃)₄, and CuI (if used).

-

Solvent and Stannane Addition: Add the anhydrous, degassed solvent via cannula, followed by the this compound via syringe.

-

Expertise & Experience: The order of addition is crucial. Adding the stannane last to the mixture of catalyst and electrophile ensures that the catalytic cycle initiates promptly. Using a degassed solvent is non-negotiable, as dissolved oxygen can oxidize and deactivate the Pd(0) catalyst.

-

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Workup:

-

Cool the reaction to room temperature.

-

Quench the reaction by adding an aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours.

-

Causality: The fluoride ions react with the tributyltin byproducts to form insoluble tributyltin fluoride, which precipitates and can be removed by filtration, greatly simplifying purification.[8]

-

Filter the mixture through a pad of Celite, washing with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel.

Synthesis and Safe Handling

Given the high toxicity of organotin compounds, understanding both the synthesis and the requisite safety protocols is paramount.

Proposed Synthetic Workflow

The reagent is typically prepared by reacting the lithium salt of 3,3,3-trifluoropropyne with tributyltin chloride.

This reaction involves the deprotonation of the terminal alkyne 3,3,3-trifluoropropyne[9][10] with a strong, non-nucleophilic base like n-butyllithium at low temperature, followed by the addition of tributyltin chloride to quench the resulting acetylide anion.

Critical Safety and Handling Protocols

Organotin compounds are highly toxic and require strict handling procedures.

Hazard Summary:

| Hazard Class | Statement | GHS Code |

| Acute Toxicity, Oral | Toxic if swallowed | H301 |

| Acute Toxicity, Dermal | Harmful in contact with skin | H312 |

| Skin Irritation | Causes skin irritation | H315 |

| Eye Irritation | Causes serious eye irritation | H319 |

| Reproductive Toxicity | May damage fertility or the unborn child | H360FD |

| Aquatic Hazard | Very toxic to aquatic life with long lasting effects | H410 |

Data sourced from PubChem and representative safety data sheets.[5][11]

Mandatory Handling Procedures:

-

Engineering Controls: Always handle this compound and all other organotin reagents inside a certified chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear two pairs of nitrile gloves. Organotins can penetrate standard latex gloves. Change gloves immediately upon contamination.

-

Eye Protection: Chemical safety goggles and a face shield are required.

-

Lab Coat: A flame-resistant lab coat must be worn and buttoned.

-

-

Waste Disposal:

-

All glassware contaminated with organotin reagents must be quenched and decontaminated by rinsing with an oxidizing agent such as potassium permanganate solution or bleach before washing.

-

Collect all liquid and solid organotin waste in a dedicated, clearly labeled hazardous waste container. Never mix with other waste streams.

-

Avoid release to the environment, as these compounds are highly toxic to aquatic organisms.[11][12]

-

Conclusion and Future Outlook

This compound is a powerful but hazardous reagent that enables the efficient incorporation of the trifluoromethylalkyne group, a valuable pharmacophore, into diverse molecular scaffolds. Its primary application via the Stille cross-coupling reaction provides a reliable method for constructing complex molecules essential for drug discovery and materials science.

While the toxicity of organotin compounds remains a significant drawback, careful handling and effective post-reaction purification strategies (e.g., fluoride quench) can mitigate these risks. Future research may focus on developing catalytic-in-tin Stille reactions or exploring alternative, less toxic organometallic reagents (e.g., organoborons, organosilanes, or organogermanes) for transferring the trifluoromethylalkyne moiety.[8][13] Nevertheless, the high reactivity and reliability of this compound ensure its continued importance in the synthetic chemist's toolkit.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Letopharm Limited. (n.d.). 2H-1-Benzopyran-4-ol, 3,4-dihydro-3-(propylamino)-, cis-. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. University of Luxembourg. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Tributyl[(methoxymethoxy)methyl]stannane. Retrieved from [Link]

-

Gallagher, W. P., & Maleczka, R. E., Jr. (2004). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. The Journal of Organic Chemistry. Retrieved from [Link]

-

ACS Publications. (2015). Stereodivergent Hydrogermylations of α-Trifluoromethylated Alkynes and Their Applications in Cross-Coupling Reactions. Organic Letters. Retrieved from [Link]

-

PubChem. (n.d.). 3,3,3-Trifluoropropene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3,3,3-Trifluoropropyne. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Palladium-catalyzed coupling of acid chlorides with organotin reagents. Retrieved from [Link]

-

MDPI. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. Retrieved from [Link]

-

NIST. (n.d.). 3,3,3-Trifluoropropene. NIST Chemistry WebBook. Retrieved from [Link]

-

Blog. (2024). AMINE 33 / A33 / Catalyst A33 For Polyurethane Foam Cas No.:280-57-9. Retrieved from [Link]

Sources

- 1. Stille Coupling [organic-chemistry.org]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. jelsciences.com [jelsciences.com]

- 5. This compound | C15H27F3Sn | CID 11199932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C15H27F3Sn) [pubchemlite.lcsb.uni.lu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.msu.edu [chemistry.msu.edu]

- 9. 3,3,3-Trifluoropropyne | C3HF3 | CID 69578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3,3,3-トリフルオロ-1-プロピン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 1-Tributylstannyl-3,3,3-trifluoro-1-propyne: A Core Reagent in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Trifluoromethyl Group in Medicinal Chemistry

The introduction of fluorine and fluorinated motifs into molecular scaffolds represents a cornerstone of modern drug design. Among these, the trifluoromethyl (CF3) group holds a preeminent position due to its profound and predictable influence on a molecule's physicochemical and biological properties. The strategic incorporation of a CF3 group can enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity to biological targets. 1-Tributylstannyl-3,3,3-trifluoro-1-propyne, a specialized organostannane reagent, has emerged as a critical building block for the efficient introduction of the trifluoromethylalkynyl moiety, a key pharmacophore in a variety of therapeutic areas. This guide provides a comprehensive overview of its synthesis, properties, applications, and handling for professionals in the field of drug discovery and development.

Compound Profile

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Tributyl(3,3,3-trifluoroprop-1-ynyl)stannane |

| CAS Number | 64185-12-2[] |

| Molecular Formula | C15H27F3Sn[] |

| Molecular Weight | 383.07 g/mol [] |

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is typically achieved through the reaction of a lithium salt of 3,3,3-trifluoropropyne with a tributyltin halide. This method provides a reliable route to the desired product in good yields.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

3,3,3-Trifluoropropyne[2]

-

n-Butyllithium (n-BuLi) in hexanes

-

Tributyltin chloride

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate

-

Standard glassware for air-sensitive reactions (Schlenk line, argon atmosphere)

Procedure:

-

Preparation of the Lithium Acetylide: A solution of 3,3,3-trifluoropropyne in an anhydrous ethereal solvent (diethyl ether or THF) is cooled to -78 °C under an inert atmosphere (argon). To this solution, a stoichiometric equivalent of n-butyllithium in hexanes is added dropwise, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the lithium trifluoromethylacetylide. The causality behind this step is the acidic nature of the terminal alkyne proton, which is readily abstracted by the strong base n-BuLi to form the nucleophilic lithium acetylide.

-

Stannylation: To the freshly prepared solution of lithium trifluoromethylacetylide, a solution of tributyltin chloride in the same anhydrous solvent is added dropwise at -78 °C. The reaction mixture is then allowed to slowly warm to room temperature and stirred overnight. This step involves the nucleophilic attack of the acetylide on the electrophilic tin atom of tributyltin chloride, forming the desired C-Sn bond.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound as a colorless liquid.

Physicochemical Properties and Spectroscopic Characterization

While experimentally determined physical properties are not widely published, the following table summarizes computed data.

| Property | Value | Source |

| Molecular Weight | 383.08 g/mol | [3] |

| Exact Mass | 384.108688 Da | [3] |

| Topological Polar Surface Area | 0 Ų | [3] |

| Complexity | 274 | [3] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tributyl groups, typically in the region of 0.9-1.6 ppm.

-

¹³C NMR: The carbon NMR will display signals for the butyl groups and the two acetylenic carbons. The carbon attached to the trifluoromethyl group will show coupling with the fluorine atoms.

-

¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be in the characteristic region for CF3 groups attached to an sp-hybridized carbon.

-

IR Spectroscopy: The infrared spectrum should exhibit a characteristic absorption for the C≡C triple bond, typically in the range of 2100-2260 cm⁻¹.

Core Application: The Stille Coupling in Drug Development

This compound is a premier reagent for the palladium-catalyzed Stille cross-coupling reaction.[4][5] This reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and its tolerance of a wide range of functional groups makes it particularly valuable in the synthesis of complex molecules, including pharmaceuticals.[6]

The Stille Coupling Mechanism

The catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

Caption: Catalytic cycle of the Stille cross-coupling reaction.

In the context of drug synthesis, the Stille coupling with this compound allows for the direct and efficient incorporation of the trifluoromethylalkynyl moiety into a wide variety of aromatic and heteroaromatic systems. This is particularly advantageous as many drug scaffolds are based on such ring systems. The trifluoromethylalkynyl group can act as a bioisostere for other functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding to target proteins through specific interactions.

Exemplary Application in Pharmaceutical Synthesis

Safety, Handling, and Disposal

As with all organotin compounds, this compound is toxic and requires careful handling.

Hazard Identification:

-

Toxicity: Organotin compounds are known to be toxic by ingestion, inhalation, and skin absorption. Tributyltin derivatives are particularly noted for their toxicity.

-

Irritation: Can cause skin and eye irritation.

-

Environmental Hazard: Organotin compounds are persistent environmental pollutants and are toxic to aquatic life.

Safe Handling Protocol:

-

Engineering Controls: All manipulations should be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. Double gloving is recommended.

-

Eye Protection: Safety goggles and a face shield must be worn.

-

Lab Coat: A lab coat, preferably one that is chemically resistant, should be worn at all times.

-

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Use a syringe or cannula for transferring the liquid reagent.

Waste Disposal:

-

All waste containing this compound, including contaminated glassware and PPE, must be treated as hazardous waste.

-

Collect all organotin waste in a dedicated, clearly labeled, and sealed container.

-

Follow institutional and local regulations for the disposal of hazardous chemical waste. Decontamination of glassware can be achieved by rinsing with a solution of potassium fluoride to precipitate the tin salts, followed by standard cleaning procedures.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis, particularly within the realm of drug discovery and development. Its ability to efficiently introduce the trifluoromethylalkynyl group via the robust and reliable Stille cross-coupling reaction provides medicinal chemists with a powerful tool to modulate the properties of drug candidates. A thorough understanding of its synthesis, properties, and handling is essential for its safe and effective use in the laboratory. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the importance of specialized reagents like this compound is set to increase.

References

- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.

- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11199932, this compound. Retrieved from [Link].

-

OpenOChem Learn. (n.d.). Stille Coupling. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Stille reaction. Retrieved from [Link]

- Gallego, A. M., Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2012). Stille Coupling of Alkynyl Stannane and Aryl Iodide, a Many-Pathways Reaction: The Importance of Isomerization. Organometallics, 31(21), 7489-7496.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69578, 3,3,3-Trifluoropropyne. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12672, 3,3,3-Trifluoropropene. Retrieved from [Link].

-

Organic Syntheses. (n.d.). Palladium-catalyzed coupling of acid chlorides with organotin reagents. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Stannane, tributyl[(methoxymethoxy)methyl]-. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). Tributyl(ethynyl)stannane | 994-89-8. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

Webb-Robertson, B.-J. M. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). Fluorine-19 Nuclear Magnetic Resonance. Retrieved from [Link]

-

ResearchGate. (2018). Selected examples of the cross-coupling reaction with alkenyl silanes. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Aryl Sulfonium Salts for Site-Selective Late-Stage Trifluoromethylation. PubMed Central. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

PubMed Central. (2024). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of 3,3,3-trifluoropropyne.

- Google Patents. (n.d.). Synthesis of stannane and deuterostannane.

-

RSC Publishing. (2021). Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate. Retrieved from [Link]

-

University of Mississippi. (2020). Application Of Fluorinated Reagents In Synthesis And Drug Discovery. Retrieved from [Link]

-

PubMed. (2012). Simple synthesis of β-trifluoromethylstyrenes using (E)-trimethyl-(3,3,3-trifluoroprop-1-enyl)silane. Retrieved from [Link]

-

PubMed. (2024). A computational mechanistic study on the formation of aryl sulfonyl fluorides via Bi(III) redox-neutral catalysis and further rational design. Retrieved from [Link]

-

ResearchGate. (2021). Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N -difluoromethyltriazolium triflate. Retrieved from [Link]

-

MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

ChemInfoGraphic. (2020). 13C[1H] NMR of Non-Deuterated Deuterated and Fluorinated Compounds. Retrieved from [Link]

-

University of Pennsylvania. (n.d.). The Stille Reaction. Retrieved from [Link]

-

ResearchGate. (2012). Stille Coupling of Alkynyl Stannane and Aryl Iodide, a Many-Pathways Reaction: The Importance of Isomerization. Retrieved from [Link]

-

University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. Retrieved from [Link]

-

ResearchGate. (2014). Stereoselective Synthesis of Alkenyl Fluorides and Alkynes by Defluoro Coupling of Trifluoromethyl Arenes. Retrieved from [Link]

-

ResearchGate. (2012). ChemInform Abstract: Simple Synthesis of ??-Trifluoromethylstyrenes Using (E)-Trimethyl-(3,3,3-trifluoroprop-1-enyl)silane. Retrieved from [Link]

Sources

- 2. 3,3,3-Trifluoropropyne | C3HF3 | CID 69578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C15H27F3Sn | CID 11199932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 5. Stille reaction - Wikipedia [en.wikipedia.org]

- 6. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Use of 1-Tributylstannyl-3,3,3-trifluoro-1-propyne

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1-tributylstannyl-3,3,3-trifluoro-1-propyne. As a specialized organotin reagent, its unique chemical properties, which are valuable in the synthesis of fluorine-containing pharmaceuticals for oncology and metabolic disease research, also necessitate a rigorous and informed approach to laboratory safety.[] This document is intended to empower researchers with the knowledge to mitigate risks and ensure a safe working environment.

Section 1: Compound Identification and Hazard Analysis

This compound is an organometallic compound featuring a tributyltin group attached to a trifluoropropynyl moiety.[] The primary hazards associated with this reagent stem from the well-documented toxicity of organotin compounds, particularly tributyltin (TBT) derivatives.

1.1. Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₅H₂₇F₃Sn |

| Molecular Weight | 383.07 g/mol |

| CAS Number | 64185-12-2 |

| Appearance | Not specified, handle as a potentially volatile liquid or solid. |

| Solubility | Organotin compounds generally have low water solubility and a tendency to adhere to suspended materials and sediments. |

1.2. GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[2]:

-

Acute Toxicity:

-

H301: Toxic if swallowed.

-

H312: Harmful in contact with skin.

-

-

Skin Corrosion/Irritation:

-

H315: Causes skin irritation.

-

-

Eye Damage/Irritation:

-

H319: Causes serious eye irritation.

-

-

Specific Target Organ Toxicity (Single Exposure):

-

H335: May cause respiratory irritation.

-

-

Reproductive Toxicity:

-

H360FD: May damage fertility. May damage the unborn child.

-

-

Specific Target Organ Toxicity (Repeated Exposure):

-

H372: Causes damage to organs through prolonged or repeated exposure.

-

-

Hazardous to the Aquatic Environment:

-

H410: Very toxic to aquatic life with long-lasting effects.

-

The trifluoromethyl group may introduce additional reactivity, and the propyne group suggests potential instability under certain conditions, although specific data for this compound is limited. Therefore, a cautious approach is warranted.

Section 2: Risk Assessment and Mitigation

A thorough risk assessment is paramount before handling this compound. The primary exposure routes are inhalation, skin contact, and ingestion.[3]

2.1. Engineering Controls: The First Line of Defense

All manipulations of this compound must be conducted within a certified chemical fume hood to prevent the inhalation of vapors or aerosols.[3] The work area should be clearly designated for organotin use with appropriate warning signs.[3] An emergency shower and eyewash station must be readily accessible.[4]

2.2. Personal Protective Equipment (PPE): A Critical Barrier

The following PPE is mandatory when handling this compound[3]:

-

Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are required. Double gloving is strongly recommended to provide an extra layer of protection.[3]

-

Eye Protection: Chemical safety goggles and a full-face shield are necessary to protect against splashes.[3]

-

Body Covering: A chemically impervious lab coat should be worn to protect skin and clothing.[3]

-

Respiratory Protection: For situations with a potential for higher exposure, such as a large spill, a NIOSH-approved respirator with organic vapor cartridges is required.[3]

Section 3: Handling and Storage Protocols

Only personnel who have received specific training on the hazards and handling of organotin compounds should be permitted to work with this reagent.[3]

3.1. General Handling

-

Avoid all contact with skin, eyes, and clothing.[3]

-

Do not inhale dust, vapor, or mist.[3]

-

When weighing solid forms of organotins, do so carefully inside a fume hood to minimize dust generation.[3]

-

For transferring liquid organotin reagents, use a syringe and needle technique under an inert atmosphere, as many are air-sensitive.[3][5]

-

Eating, drinking, and food preparation are strictly prohibited in areas where organotins are handled.[6]

3.2. Storage Requirements

Store this compound in a tightly closed, clearly labeled container.[7] The storage area should be a well-ventilated, dry, and secure location, away from strong oxidizing agents.[3][7] Keep the container in a cool place and protect it from sunlight and moisture.[7][8]

Section 4: Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

4.1. Spills

-

Evacuate and Secure: Immediately evacuate the spill area and restrict access.[3]

-

Don PPE: Wear full PPE, including respiratory protection if necessary.[3]

-

Containment: For liquid spills, use an absorbent material to contain the substance. For solid spills, carefully sweep up the material, avoiding dust generation.[3]

-

Collection: Place all contaminated materials into a dedicated, clearly labeled, and sealed container for hazardous waste.[3]

-

Decontamination: Clean the spill area thoroughly.

4.2. Personal Exposure

-

Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes and remove all contaminated clothing.[3] Seek immediate medical attention.[5]

-

Eye Contact: Promptly flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3]

-

Inhalation: Move the individual to fresh air.[3] If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[3]

Section 5: Waste Disposal

All waste containing this compound, including contaminated lab supplies, is considered hazardous waste.[3]

5.1. Waste Segregation and Storage

-

Organotin waste must be collected in a dedicated, clearly labeled, and sealed container.[3]

-

Do not mix organotin waste with other waste streams.[3]

-

Containers of organotin waste should be marked with the words "Organotin wastes".[9]

5.2. Disposal Procedures

-

Organotin waste must be disposed of through a licensed hazardous waste disposal company.[6]

-

Follow all local, state, and federal regulations for the disposal of hazardous materials.[6]

-

One suggested method for the treatment of organotin waste involves dilution with a suitable solvent followed by oxidation.[3] However, this should only be carried out by trained personnel with a thorough understanding of the reaction and safety precautions.

Section 6: Conclusion

This compound is a valuable reagent in modern drug discovery, but its significant toxicity requires a commensurate level of safety awareness and procedural discipline. By adhering to the principles of engineering controls, diligent use of personal protective equipment, and strict handling and disposal protocols, researchers can safely harness the synthetic utility of this compound. Continuous education and a proactive safety culture are the cornerstones of responsible research with such hazardous materials.[6]

References

-

Organo-tin compounds - DCCEEW. (2022-06-30). Retrieved from [Link]

-

ORGANOTIN COMPOUNDS - CDC Stacks. Retrieved from [Link]

-

Standard Operating Procedures - Del Valle Lab. Retrieved from [Link]

-

3,3,3-Trifluoropropene | C3H3F3 | CID 12672 - PubChem. Retrieved from [Link]

-

This compound | C15H27F3Sn | CID 11199932 - PubChem. Retrieved from [Link]

-

3,3,3-Trifluoropropyne | C3HF3 | CID 69578 - PubChem - NIH. Retrieved from [Link]

-

How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives? | ResearchGate. (2013-11-24). Retrieved from [Link]

-

[Tributyltin compounds--the substances noxious to health] - PubMed. Retrieved from [Link]

-

An Overview on Toxicity of Tributyltin - International Scientific Organization. Retrieved from [Link]

-

Organotin Waste Materials Chemical Control Order 1989 - NSW Environment Protection Authority. (1989-03-17). Retrieved from [Link]

-

Diagnosis and treatment of organotin poisoned patients - PMC - PubMed Central - NIH. Retrieved from [Link]

-

Tributyltin - Wikipedia. Retrieved from [Link]

-

Tributyltin - Collaborative for Health & Environment. Retrieved from [Link]

Sources

- 2. This compound | C15H27F3Sn | CID 11199932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. delvallelab.weebly.com [delvallelab.weebly.com]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. epa.nsw.gov.au [epa.nsw.gov.au]

introduction to trifluoromethylated alkynes in organic synthesis

An In-depth Technical Guide to Trifluoromethylated Alkynes in Organic Synthesis

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Trifluoromethylated Alkynes

The introduction of fluorine atoms into organic molecules can have a profound impact on their physicochemical and biological properties. The trifluoromethyl (CF3) group, in particular, is a highly sought-after substituent in medicinal chemistry and materials science. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can significantly enhance the efficacy, bioavailability, and pharmacokinetics of drug candidates. Trifluoromethylated alkynes have emerged as powerful and versatile building blocks in organic synthesis, providing a direct and efficient route to a wide array of complex trifluoromethyl-containing molecules. Their unique reactivity, driven by the polarized carbon-carbon triple bond, allows for a diverse range of chemical transformations, making them indispensable tools for the modern synthetic chemist. This guide provides an in-depth exploration of the synthesis, reactivity, and applications of trifluoromethylated alkynes, offering field-proven insights for researchers, scientists, and drug development professionals.

I. Synthesis of Trifluoromethylated Alkynes: A Methodological Overview

The efficient synthesis of trifluoromethylated alkynes is a critical first step in their utilization. Several methods have been developed, each with its own advantages and limitations. The choice of synthetic route often depends on the substrate scope, functional group tolerance, and the desired scale of the reaction.

A. Direct Trifluoromethylation of Terminal Alkynes

The most straightforward approach to trifluoromethylated alkynes is the direct trifluoromethylation of terminal alkynes. This typically involves the use of an electrophilic or radical trifluoromethylating agent.

1. Electrophilic Trifluoromethylation

Hypervalent iodine reagents, such as Togni's reagents, are among the most widely used electrophilic trifluoromethylating agents. The reaction is often promoted by a copper or silver catalyst and proceeds through a proposed mechanism involving the formation of a trifluoromethyl-metal species that then reacts with the terminal alkyne.

Experimental Protocol: Copper-Catalyzed Trifluoromethylation of Phenylacetylene using Togni's Reagent

-

To a dry Schlenk tube under an inert atmosphere (N2 or Ar), add phenylacetylene (1.0 mmol, 1.0 equiv), Togni's reagent II (1.2 mmol, 1.2 equiv), and CuI (0.1 mmol, 10 mol%).

-

Add anhydrous solvent (e.g., DMF, 5 mL).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO4, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-phenyl-2-(trifluoromethyl)acetylene.

2. Radical Trifluoromethylation

Radical trifluoromethylation offers an alternative pathway, often employing reagents like the Langlois reagent (CF3SO2Na) or trifluoroiodomethane (CF3I) in the presence of a radical initiator. These methods are particularly useful for substrates that are sensitive to electrophilic conditions.

B. Synthesis from Trifluoromethylated Building Blocks

An alternative strategy involves the use of readily available trifluoromethylated building blocks. This approach is often highly efficient and provides access to a wide range of trifluoromethylated alkynes.

1. From Trifluoromethylated Aldehydes and Ketones

The Corey-Fuchs reaction provides a reliable method for the conversion of trifluoromethylated aldehydes and ketones to the corresponding terminal alkynes. This two-step process involves the formation of a dibromo-olefin intermediate, followed by treatment with a strong base to induce elimination and formation of the alkyne.

2. From Trifluoromethylated Halides

Trifluoromethylated halides, such as 1,1,1-trifluoro-2-iodoethane, can be converted to trifluoromethylated alkynes through a sequence of elimination and functionalization reactions.

Summary of Synthetic Methods

| Method | Reagent/Precursor | Key Features |

| Direct Electrophilic Trifluoromethylation | Togni's Reagents, Umemoto's Reagents | Mild reaction conditions, good functional group tolerance. |

| Direct Radical Trifluoromethylation | Langlois Reagent, CF3I | Complementary to electrophilic methods, suitable for electron-rich alkynes. |

| Corey-Fuchs Reaction | Trifluoromethylated Aldehydes/Ketones | Reliable two-step procedure, provides access to terminal alkynes. |

| From Trifluoromethylated Halides | 1,1,1-Trifluoro-2-iodoethane | Multi-step but effective for specific targets. |

II. Reactivity and Synthetic Applications of Trifluoromethylated Alkynes

The presence of the strongly electron-withdrawing trifluoromethyl group renders the alkyne moiety highly polarized and reactive. This unique electronic feature governs the reactivity of trifluoromethylated alkynes, making them valuable partners in a variety of organic transformations.

A. Cycloaddition Reactions

Trifluoromethylated alkynes are excellent dienophiles and dipolarophiles in cycloaddition reactions, providing access to a wide range of trifluoromethyl-substituted carbocycles and heterocycles.

1. [3+2] Cycloadditions

The reaction of trifluoromethylated alkynes with azides (Huisgen cycloaddition) is a powerful tool for the synthesis of trifluoromethyl-substituted triazoles. These reactions can be performed under thermal conditions or catalyzed by copper(I) or ruthenium(II) complexes, leading to the regioselective formation of 1,4- or 1,5-disubstituted triazoles, respectively.

Caption: Sonogashira coupling of a terminal trifluoromethylated alkyne.

2. Cyclotrimerization

The transition-metal-catalyzed cyclotrimerization of trifluoromethylated alkynes provides a direct route to trifluoromethyl-substituted benzene derivatives.

III. Applications in Drug Discovery and Materials Science

The unique properties of the trifluoromethyl group have made trifluoromethylated alkynes highly valuable in the design and synthesis of novel pharmaceuticals and advanced materials.

A. Medicinal Chemistry

The incorporation of trifluoromethylated alkynes into drug candidates has been shown to improve their metabolic stability, binding affinity, and cell permeability. For example, trifluoromethylated pyrazoles, synthesized via the [3+2] cycloaddition of trifluoromethylated alkynes and diazo compounds, have shown promising activity as kinase inhibitors.

B. Materials Science

Trifluoromethylated alkynes are also finding increasing use in the development of advanced materials. The incorporation of the trifluoromethyl group can enhance the thermal stability, oxidative resistance, and electronic properties of polymers and other organic materials. For instance, trifluoromethyl-containing poly(phenylene ethynylene)s have been investigated for their potential applications in organic light-emitting diodes (OLEDs).

Conclusion and Future Outlook

Trifluoromethylated alkynes have firmly established themselves as indispensable building blocks in modern organic synthesis. The development of efficient synthetic methods and the exploration of their rich reactivity have opened up new avenues for the construction of complex trifluoromethyl-containing molecules. The continued innovation in this field is expected to provide even more powerful tools for the design and synthesis of next-generation pharmaceuticals, agrochemicals, and advanced materials. The future of trifluoromethylated alkyne chemistry looks bright, with exciting opportunities for further advancements in catalysis, methodology, and application.

References

-

Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650-682. [Link]

-

Kieltsch, I., Eisenberger, P., & Togni, A. (2007). Mild Electrophilic Trifluoromethylation of Carbon and Heteroatom Nucleophiles by a Cationic Hypervalent Iodine Reagent. Angewandte Chemie International Edition, 46(5), 754-757. [Link]

-

Langlois, B. R., Laurent, E., & Roidot, N. (1991). A convenient and efficient method for the trifluoromethylation of aromatics. Tetrahedron Letters, 32(51), 7525-7528. [Link]

-

Corey, E. J., & Fuchs, P. L. (1972). A new synthetic method for the conversion of aldehydes into terminal acetylenes. Tetrahedron Letters, 13(36), 3769-3772. [Link]

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598. [Link]

-

Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122. [Link]

-

Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

-

Saito, S., & Yamamoto, Y. (2000). Recent advances in the transition-metal-catalyzed regioselective cyclotrimerization of alkynes. Chemical Reviews, 100(8), 2901-2916. [Link]

The Dual Facets of Tin: An In-depth Technical Guide to Organotin Reagents in Medicinal Chemistry

Foreword: From Biocides to Breakthroughs

For decades, organotin compounds have navigated a complex reputation in the scientific community, initially gaining prominence for their potent biocidal properties and later facing scrutiny for their environmental toxicity. However, to dismiss these organometallic reagents on the basis of their historical applications would be to overlook a burgeoning and exciting field of research: their application in medicinal chemistry. This guide serves as a comprehensive technical exploration into the multifaceted roles of organotin reagents, not as mere synthetic intermediates, but as powerful tools in the synthesis of complex pharmaceuticals and as bioactive molecules with therapeutic potential in their own right. As researchers and drug development professionals, it is imperative that we approach this class of compounds with a nuanced understanding, acknowledging their inherent challenges while harnessing their unique chemical reactivity to forge new frontiers in medicine.

The Organic Chemistry of Tin: A Primer for the Medicinal Chemist

At its core, the utility of organotin reagents in organic synthesis stems from the unique nature of the carbon-tin (C-Sn) bond. These compounds, also known as stannanes, possess a single tin-carbon bond and are characterized by their stability to air and moisture, a significant advantage in the practical setting of a research laboratory.[1] Their reactivity is dominated by the transmetalation step in palladium-catalyzed cross-coupling reactions, a process that is central to many of the applications discussed in this guide.[1]

A variety of organotin reagents are commercially available or can be readily synthesized, including organotin halides, hydrides, and oxides.[2] The number and nature of the organic substituents on the tin atom significantly influence the compound's reactivity and biological activity.[3][4] Generally, the reactivity of the organic group in transmetalation follows the order: alkynyl > vinyl > aryl > alkyl. This predictable reactivity allows for selective cross-coupling reactions, a feature highly valued in the multi-step synthesis of complex drug molecules.

The Stille Coupling: A Pillar of Modern Pharmaceutical Synthesis

The palladium-catalyzed cross-coupling reaction between an organotin reagent and an organic halide or triflate, known as the Stille coupling, stands as a cornerstone of modern organic synthesis.[5] Its tolerance of a wide array of functional groups and its stereospecificity make it an invaluable tool for the construction of complex molecular architectures found in many pharmaceuticals.[6]

The Catalytic Cycle: A Mechanistic Overview

The Stille coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

Figure 2: Simplified pathway of apoptosis induction by organotin compounds.

Organotin compounds can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. [7]This event triggers a cascade of enzymatic activations, primarily involving caspases, which are the executioners of apoptosis. [7] Beyond the general induction of apoptosis, specific molecular targets for organotin compounds have been identified. Some organotin complexes have been shown to act as inhibitors of topoisomerase Iα, an enzyme crucial for DNA replication and repair. [8]By inhibiting this enzyme, these compounds can lead to DNA damage and ultimately, cell death. Furthermore, certain organotin derivatives have been found to interact with and disrupt the polymerization of tubulin, a key component of the cellular cytoskeleton, leading to mitotic arrest and cell death. [9]There is also evidence to suggest that some organotin compounds can inhibit enzymes such as cathepsins, which are involved in tumor progression and metastasis. [10][11]

Antifungal and Antibacterial Properties

The biocidal properties of organotin compounds also extend to antifungal and antibacterial activities. While the exact mechanisms are still under investigation, it is believed that they disrupt cellular membranes and interfere with essential metabolic processes in microorganisms. The lipophilicity of the organic substituents on the tin atom plays a crucial role in their ability to penetrate microbial cell walls.

The Challenge of Toxicity: A Hurdle in Drug Development

The primary obstacle to the widespread clinical application of organotin-based therapeutics is their inherent toxicity. [2]Organotin compounds can be neurotoxic and immunotoxic, and their environmental persistence is a significant concern. The toxicity is highly dependent on the number and nature of the organic groups attached to the tin atom, with tri-substituted organotins generally exhibiting the highest toxicity. [12]

Structure-Toxicity Relationship and Mitigation Strategies

Understanding the structure-toxicity relationship is paramount for designing safer organotin compounds for medicinal use. Generally, the toxicity of organotin compounds decreases with increasing alkyl chain length. Aryl-substituted organotins are often less toxic than their alkyl counterparts.

Strategies to mitigate the toxicity of organotin compounds while retaining their therapeutic efficacy are an active area of research. One promising approach is the design of "pro-drug" organotin compounds that are less toxic in their administered form and are selectively activated at the target site, for example, within the tumor microenvironment. Another strategy involves the coordination of the organotin moiety with biocompatible ligands that can modulate its toxicity and improve its pharmacokinetic profile. [13][14] The removal of organotin residues from active pharmaceutical ingredients (APIs) synthesized using tin-based reagents is a critical step in drug manufacturing. [1]Various methods have been developed for this purpose, including precipitation with fluoride salts and specialized chromatographic techniques.

Experimental Protocols: A Practical Guide

To provide actionable insights for the laboratory setting, this section outlines representative experimental protocols for the synthesis of a bioactive organotin compound and a Stille cross-coupling reaction.

Synthesis of a Triphenyltin(IV) Carboxylate Anticancer Agent

This protocol describes the synthesis of a triphenyltin(IV) derivative of a carboxylic acid, a class of compounds that has shown significant anticancer activity. [15] Materials:

-

Triphenyltin chloride

-

Carboxylic acid (e.g., a non-steroidal anti-inflammatory drug)

-

Triethylamine

-

Anhydrous toluene

-

Anhydrous ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the carboxylic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of triphenyltin chloride (1.0 eq) in anhydrous ethanol dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Wash the resulting solid with cold ethanol to remove any unreacted starting materials and triethylamine hydrochloride.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure triphenyltin(IV) carboxylate.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and elemental analysis).

Stille Cross-Coupling for the Synthesis of a Biaryl Moiety

This protocol provides a general procedure for a palladium-catalyzed Stille cross-coupling reaction to form a biaryl bond, a common structural motif in many pharmaceuticals.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)

-

Aryl stannane (e.g., aryltributyltin) (1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)

-

Anhydrous and degassed solvent (e.g., toluene or DMF)

-

Saturated aqueous solution of potassium fluoride (KF)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, aryl stannane, and the palladium catalyst.

-

Add the anhydrous and degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a saturated aqueous solution of KF to precipitate the tin byproducts as insoluble tributyltin fluoride.

-

Filter the mixture through a pad of Celite® to remove the precipitate.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the pure biaryl compound.

Future Outlook: Navigating the Tin Frontier

The journey of organotin reagents in medicinal chemistry is a testament to the continuous evolution of scientific understanding. While their toxicity remains a significant hurdle, the development of innovative strategies to mitigate these effects, coupled with a deeper understanding of their mechanisms of action, is paving the way for their potential as a new generation of therapeutic agents. The continued exploration of their synthetic utility in constructing complex drug molecules, particularly in the context of robust and scalable manufacturing processes, will undoubtedly solidify their place in the medicinal chemist's toolbox. As we move forward, a collaborative and interdisciplinary approach, combining the expertise of synthetic chemists, toxicologists, and pharmacologists, will be crucial to fully unlock the therapeutic potential of these fascinating and powerful organometallic compounds.

References

- Carbohydrate linked organotin(IV) complexes as human topoisomerase Iα inhibitor and their antiproliferative effects against the human carcinoma cell line. (2014). PubMed.

- Medicinal Properties of Organotin Compounds and Their Limitations Caused by Toxicity. (2025).

- Efficient and improved synthesis of Telmisartan. (n.d.). Beilstein Journals.

- New Organotin (IV)

- The values of binding activity (I) of organotin compounds towards free... (n.d.).

- Lactone pathway to statins utilizing the Wittig reaction.

- Synthesis and biological applications of ionic triphenyltin(IV) chloride carboxylate complexes with exceptionally high cytotoxicity. (2010). PubMed.

- Less toxic zinc(ii), diorganotin(iv), gallium(iii) and cadmium(ii) complexes derived from 2-benzoylpyridine N,N-dimethylthiosemicarbazone: synthesis, crystal structures, cytotoxicity and investigations of mechanisms of action. (n.d.). Royal Society of Chemistry.

- Triphenyltin(IV)

- Alternative Synthesis of Telmisartan via Suzuki Coupling. (n.d.). Scholars Research Library.

- Efficient and improved synthesis of Telmisartan. (2010). PMC.

- Triphenyltin(IV) Carboxylates with Exceptionally High Cytotoxicity against Different Breast Cancer Cell Lines. (2023). PubMed.

- Novel Synthetic Method for Producing Telmisartan. (n.d.).

- Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review. (2021). PMC.

- New triorganotin(iv) compounds with aromatic carboxylate ligands: synthesis and evaluation of the pro-apoptotic mechanism. (2021). PMC.

- Concise Synthesis of Telmisartan via Decarboxylative Cross-Coupling. (n.d.).

- Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026). PubMed Central.

- A novel three-step synthesis of Celecoxib via palladium-catalyzed direct arylation. (2011).

- (PDF) Triphenyltin(IV) Carboxylates with Exceptionally High Cytotoxicity against Different Breast Cancer Cell Lines. (2023).

- Organotin compounds with biological activity. (n.d.).

- Synthesis of Celecoxib and Structural Analogs- A Review. (2025).

- Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products. (2005).

- Stille Coupling. (2023). Chemistry LibreTexts.

- Application Notes and Protocols for the Synthesis of Celecoxib from 4'-Methylacetophenone. (n.d.). Benchchem.

- Inhibitors of c

- Cuprous Chloride Accelerated Stille Reactions. A General and Effective Coupling System for Sterically Congested Substrates and for Enantioselective Synthesis. (n.d.). Journal of the American Chemical Society.

- Stille Coupling. (n.d.). Organic Chemistry Portal.

- Modern advances in heterocyclic chemistry in drug discovery. (n.d.). RSC Publishing.

- A Study Of Synthesis Of Bioactive Heterocycles. (n.d.). IJNRD.

- US7919633B2 - Process for preparation of celecoxib. (n.d.).

- New Celecoxib Derivatives as Anti-Inflammatory Agents. (n.d.). Journal of Medicinal Chemistry.

- Molecular Hybrids Targeting Tubulin Polymeriz

- Organotin (IV) Dithiocarbamate Compounds as Anticancer Agents: A Review of Syntheses and Cytotoxicity Studies. (n.d.). MDPI.

- Cathepsin | Inhibitors. (n.d.). MedChemExpress.

- Synthesis of the Related Substances of Rosuvastatin. (n.d.). Chinese Pharmaceutical Journal.

- EP2032587A2 - Rosuvastatin intermediates and process for the preparation of rosuvastatin. (n.d.).

- Tubulin as a target for anticancer drugs. (2000).

- A Novel Process for Synthesis of Rosuvastatin. (2017). Asian Journal of Chemistry.

- Challenges in Designing Non-Toxic Molecules: Using medicinal chemistry frameworks to help design non-toxic commercial chemicals. (2016). Green Chemistry.

- Synthesis process method of rosuvastatin. (n.d.).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Stille Coupling [organic-chemistry.org]

- 6. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New triorganotin(iv) compounds with aromatic carboxylate ligands: synthesis and evaluation of the pro-apoptotic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbohydrate linked organotin(IV) complexes as human topoisomerase Iα inhibitor and their antiproliferative effects against the human carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibitors of cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New Organotin (IV) Compounds Derived from Dehydroacetic Acid and Thiosemicarbazides: Synthesis, Rational Design, Cytotoxic Evaluation, and Molecular Docking Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Less toxic zinc(ii), diorganotin(iv), gallium(iii) and cadmium(ii) complexes derived from 2-benzoylpyridine N,N-dimethylthiosemicarbazone: synthesis, crystal structures, cytotoxicity and investigations of mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and biological applications of ionic triphenyltin(IV) chloride carboxylate complexes with exceptionally high cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of 1-Tributylstannyl-3,3,3-trifluoro-1-propyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, profoundly influencing the metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2] Among the array of trifluoromethyl-bearing synthons, 1-tributylstannyl-3,3,3-trifluoro-1-propyne stands out as a versatile and powerful reagent for the introduction of the valuable 3,3,3-trifluoropropynyl moiety. This guide provides a comprehensive investigation into the reactivity of this organostannane, offering a detailed exploration of its synthesis, purification, and, most critically, its application in key carbon-carbon bond-forming reactions. We will delve into the mechanistic underpinnings and provide field-proven, step-by-step protocols for its use in Stille cross-coupling and tin-lithium exchange reactions, empowering researchers to effectively leverage this reagent in their synthetic campaigns.

The Significance of the Trifluoromethylpropynyl Group in Drug Discovery

The trifluoromethyl group is a bioisostere for a methyl group but with significantly different electronic properties. Its high electronegativity and lipophilicity can lead to enhanced metabolic stability by blocking sites of oxidative metabolism.[1] Furthermore, the CF₃ group can modulate the pKa of nearby functionalities and improve membrane permeability, thereby enhancing a drug candidate's pharmacokinetic profile.[1] The alkyne functionality provides a rigid linear scaffold and a gateway for further chemical transformations, making the trifluoromethylpropynyl unit a highly desirable motif in the design of novel therapeutics.

Synthesis and Characterization of this compound

The synthesis of this compound is most effectively achieved through the reaction of lithiated 3,3,3-trifluoropropyne with tributyltin chloride.[3] This procedure requires stringent anhydrous and anaerobic conditions to ensure high yields and purity.

Experimental Protocol: Synthesis of this compound

Materials:

-

3,3,3-Trifluoropropyne

-

n-Butyllithium (n-BuLi) in hexanes

-

Tributyltin chloride

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous hexanes

-

Argon or Nitrogen gas

-

Schlenk line and associated glassware

Procedure:

-

Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a gas inlet, and a rubber septum is placed under a positive pressure of inert gas (Argon or Nitrogen).

-

Generation of Lithiated 3,3,3-trifluoropropyne: Anhydrous diethyl ether or THF is added to the flask and cooled to -78 °C using a dry ice/acetone bath. 3,3,3-Trifluoropropyne is then bubbled through the cooled solvent. To this solution, a stoichiometric amount of n-butyllithium in hexanes is added dropwise via syringe, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 30-60 minutes.

-

Reaction with Tributyltin Chloride: Tributyltin chloride is added dropwise to the freshly prepared solution of lithiated 3,3,3-trifluoropropyne at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or hexanes. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.

Causality Behind Experimental Choices:

-

Low Temperature: The use of low temperatures (-78 °C) is critical during the lithiation and stannylation steps to prevent side reactions, such as the decomposition of the organolithium species.

-

Inert Atmosphere: Organolithium reagents are highly reactive towards oxygen and moisture. Therefore, all manipulations must be carried out under an inert atmosphere to prevent quenching of the reagents and a decrease in yield.

-

Anhydrous Solvents: The presence of water will protonate the organolithium intermediate, halting the desired reaction.

Reactivity Profile I: The Stille Cross-Coupling Reaction

The Stille reaction is a palladium-catalyzed cross-coupling of an organostannane with an organic halide or pseudohalide, and it represents a primary application of this compound.[4][5][6] This reaction is highly valued for its tolerance of a wide range of functional groups and its reliability in forming C(sp²)-C(sp) bonds.

Mechanism of the Stille Coupling

The catalytic cycle of the Stille reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Experimental Protocol: Stille Coupling with Aryl Iodides

This protocol outlines a general procedure for the coupling of this compound with an aryl iodide.

Materials:

-

This compound

-

Aryl iodide (e.g., 4-iodoanisole)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI) (optional, as a co-catalyst)

-

Anhydrous and degassed solvent (e.g., N,N-dimethylformamide (DMF) or toluene)

-

Inert gas supply and Schlenk glassware

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide, the palladium catalyst (typically 1-5 mol%), and CuI (if used).

-

Addition of Reagents: Add the anhydrous, degassed solvent, followed by this compound (typically 1.1-1.5 equivalents).

-

Reaction Conditions: The reaction mixture is heated to a temperature between 80-110 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate. The mixture is then washed with an aqueous solution of potassium fluoride to remove the tin byproducts. The organic layer is further washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel.

| Entry | Aryl Halide | Catalyst | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Iodoanisole | Pd(PPh₃)₄ | DMF | 90 | 85-95 |

| 2 | 1-Iodopyrene | PdCl₂(PPh₃)₂/CuI | Toluene | 110 | 80-90 |

| 3 | 2-Bromopyridine | Pd₂(dba)₃/P(o-tol)₃ | Dioxane | 100 | 75-85 |

Table 1: Representative examples of Stille couplings with this compound. Yields are typical for these reaction types.

Reactivity Profile II: Tin-Lithium Exchange

Tin-lithium exchange is another powerful transformation of this compound, providing access to the highly reactive 3,3,3-trifluoropropynyllithium.[7][8] This organolithium species can then be quenched with a variety of electrophiles to introduce the trifluoromethylpropynyl group into a wide range of molecules.

Mechanism of Tin-Lithium Exchange

The reaction proceeds via the attack of an organolithium reagent, typically n-butyllithium, on the tin atom of the organostannane. This forms a transient "ate" complex, which then fragments to generate the new, more stable organolithium species and a tetraalkyltin byproduct.

Experimental Protocol: Tin-Lithium Exchange and Quench with an Aldehyde

This protocol describes the generation of 3,3,3-trifluoropropynyllithium via tin-lithium exchange and its subsequent reaction with an aldehyde.

Materials:

-

This compound

-

n-Butyllithium in hexanes

-

Aldehyde (e.g., benzaldehyde)

-

Anhydrous tetrahydrofuran (THF)

-

Inert gas supply and Schlenk glassware

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous THF and cool the solution to -78 °C.

-

Tin-Lithium Exchange: Add n-butyllithium dropwise to the cooled solution. The reaction is typically rapid and is stirred at -78 °C for 30-60 minutes.

-

Electrophilic Quench: Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture at -78 °C. Stir for 1-2 hours at this temperature.

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the corresponding propargyl alcohol.

| Entry | Electrophile | Product | Yield (%) |

| 1 | Benzaldehyde | 1-Phenyl-4,4,4-trifluoro-2-butyn-1-ol | 80-90 |

| 2 | Cyclohexanone | 1-(3,3,3-Trifluoroprop-1-ynyl)cyclohexan-1-ol | 75-85 |

| 3 | Acetone | 4,4,4-Trifluoro-2-methyl-2-butyn-2-ol | 85-95 |

Table 2: Representative examples of tin-lithium exchange followed by electrophilic quench. Yields are typical for these reaction types.

Safety and Handling of Organotin Compounds

Organotin compounds are toxic and should be handled with appropriate safety precautions.[9] All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory. Waste containing organotin compounds must be disposed of according to institutional and regulatory guidelines.

Conclusion

This compound is a highly effective reagent for the introduction of the trifluoromethylpropynyl moiety into organic molecules. Its utility in both palladium-catalyzed Stille cross-coupling and tin-lithium exchange reactions provides synthetic chemists with versatile and reliable methods for the construction of complex, fluorinated molecules. The protocols and mechanistic insights provided in this guide are intended to facilitate the successful application of this valuable reagent in research and development, particularly within the pharmaceutical and agrochemical industries.

References

-

Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English1986 , 25 (6), 508–524. [Link]

-

Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Organic Reactions1997 , 50, 1–652. [Link]

-

Myers, A. G. The Stille Reaction. Chem 115 Handout. [Link]

-

National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press, 2011. [Link]

-

Organic Chemistry Portal. Stille Coupling. [Link]

-

NROChemistry. Stille Coupling. [Link]

-

Gillis, E. P.; Eastman, K. J.; Hill, M. D.; Donnelly, D. J.; Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry2015 , 58 (21), 8315–8359. [Link]

-

Wikipedia. Stille reaction. [Link]

-

Parham, W. E.; Bradsher, C. K. Lithiated Intermediates in Heterocyclic Synthesis. Accounts of Chemical Research1982 , 15 (10), 300–305. [Link]

-

Konakahara, T.; Nagai, M.; Ono, K. A Facile Synthesis of 3,3,3-Trifluoropropynyllithium and Its Application to the Synthesis of 1-Aryl-4,4,4-trifluoro-2-butyn-1-ols. Journal of Fluorine Chemistry1999 , 97 (1-2), 113-117. [Link]

-

Chemistry LibreTexts. Stille Coupling. [Link]

-

Arkivoc. Carbanion generation through tin-lithium exchange of vinyl−, aryl−, and hetarylstannanes. [Link]

-

Vapourtec. Lithiation | Organolithium Reagents | Chemical Processes. [Link]

-

Mettler Toledo. Lithiation and Organolithium Reactions. [Link]

-

Organic Syntheses. Caution! tert-Butylithium is extremely pyrophoric... [Link]

-

Chemistry LibreTexts. The Reaction Organolithium Compounds and Grignard Reagents with Electrophiles. [Link]

-

MDPI. Synthesis of 1-Trifluoromethylindanes and Close Structures: A Mini Review. [Link]

Sources

- 1. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]